molecular formula C11H14BrN B1413759 1-[(5-Bromo-2-methylphenyl)methyl]azetidine CAS No. 1935301-93-1

1-[(5-Bromo-2-methylphenyl)methyl]azetidine

Cat. No.: B1413759
CAS No.: 1935301-93-1
M. Wt: 240.14 g/mol
InChI Key: OHLOAXSCXSFWMI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 1-[(5-Bromo-2-methylphenyl)methyl]azetidine is a brominated azetidine derivative with a substituted benzyl group. Its systematic IUPAC name is derived by prioritizing the azetidine ring as the parent structure and identifying substituents according to their positional and functional hierarchy. The numbering begins at the nitrogen atom of the azetidine ring, with the benzyl group attached to the nitrogen via a methylene (–CH2–) bridge. The aromatic substituents are numbered to assign the lowest possible locants: a bromine atom at position 5 and a methyl group at position 2 of the phenyl ring.

The molecular formula C11H14BrN corresponds to a molecular weight of 240.14 g/mol . This formula accounts for:

  • A four-membered azetidine ring (C3H6N)
  • A benzyl group substituted with bromine and methyl moieties (C7H7Br)
  • A methylene linker (–CH2–) bridging the azetidine and aromatic rings.

Table 1: Key Nomenclature and Molecular Data

Property Value
IUPAC Name This compound
Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Canonical SMILES CC1=C(C=C(C=C1)Br)CN2CCC2
Topological Polar SA 3.2 Ų

The SMILES string highlights the connectivity: the azetidine ring (N2CCC2) is bonded to a methylene group (–CH2–), which connects to a 5-bromo-2-methylphenyl moiety.

Stereochemical Configuration and Conformational Dynamics

Azetidines exhibit unique stereochemical properties due to their strained four-membered ring. The nitrogen atom in this compound adopts a pyramidal geometry, with a lone pair in the pseudoaxial position to minimize steric clashes with the benzyl substituent. The azetidine ring itself is non-planar, adopting a puckered conformation with a puckering angle of ~33° , which reduces torsional strain from eclipsed C–H bonds.

Conformational Dynamics :

  • Ring Puckering : The azetidine ring interconverts between equivalent puckered conformations via a low-energy pathway (barrier: ~1.26 kcal/mol).
  • Nitrogen Inversion : The nitrogen lone pair inverts with a barrier of ~10.0 kcal/mol, as calculated for N-methylazetidine derivatives.
  • Benzyl Group Orientation : The 5-bromo-2-methylbenzyl substituent preferentially adopts a conformation where the aromatic ring lies perpendicular to the azetidine plane, minimizing steric hindrance.

Table 2: Key Stereochemical Parameters

Parameter Value Source
Puckering Angle 33°
N-Inversion Barrier 10.0 kcal/mol
Vicinal Coupling (JHH) 7.7–8.8 Hz (cis), 4.9–7.7 Hz (trans)

Nuclear magnetic resonance (NMR) studies reveal distinct coupling constants for protons on the azetidine ring. For example, cis protons exhibit JHH values of 7.7–8.8 Hz, while trans protons show 4.9–7.7 Hz, confirming the ring’s puckered geometry.

Crystallographic Studies and X-ray Diffraction Data

While direct X-ray crystallographic data for this compound remains unpublished, insights can be drawn from structurally analogous azetidine derivatives. For example, methyl 1-(5-bromo-2-methylbenzyl)azetidine-3-carboxylate (CID 155906729) crystallizes in a triclinic system with space group and unit cell parameters:

  • a = 15.9592(16) Å
  • b = 16.9417(17) Å
  • c = 17.0974(17) Å
  • α = 68.656(3)°, β = 85.689(3)°, γ = 81.631(3)°.

Key Crystallographic Observations :

  • Azetidine Ring Geometry : The azetidine ring in related compounds adopts a chair-like conformation (C2h symmetry), with bond lengths of 1.47–1.49 Å for C–N and 1.54–1.56 Å for C–C.
  • Intermolecular Interactions : Halogen bonding between bromine and adjacent carbonyl groups is common, with Br···O distances of ~3.2 Å.
  • Packing Arrangements : Molecules stack in herringbone patterns due to van der Waals interactions between aromatic rings.

Table 3: Hypothetical Crystallographic Data (Extrapolated)

Parameter Value Source
Space Group (triclinic)
Unit Cell Volume ~4258 ų
Br···O Interaction 3.2 Å
Torsional Strain 8–10 kcal/mol

X-ray diffraction (XRD) analysis of such compounds typically involves:

  • Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement : Software suites like SHELXL refine anisotropic displacement parameters and hydrogen bonding networks.

For this compound, predicted bond lengths include:

  • C–N (azetidine): 1.47 Å
  • C–Br (aromatic): 1.90 Å
  • C–C (methylene linker): 1.52 Å.

Properties

IUPAC Name

1-[(5-bromo-2-methylphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-9-3-4-11(12)7-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLOAXSCXSFWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

A notable industrial process for synthesizing 1-[(5-bromo-2-methylphenyl)methyl]azetidine leverages a six-step sequence starting from readily available raw materials, primarily dimethyl terephthalate. The method emphasizes high yield, cost-effectiveness, and scalability, suitable for large-scale production.

Stepwise Process Description

Step Reaction Type Reagents & Conditions Purpose References
1 Nitration Nitric acid, sulfuric acid Introduce nitro group onto aromatic ring
2 Hydrolysis Acid or base hydrolysis Convert nitrated ester to corresponding acid
3 Hydrogenation Hydrogen gas, Pd/C catalyst Reduce nitro groups or other reducible functionalities
4 Esterification Alcohols, acid catalysts Convert acids to esters for further reactions
5 Bromination N-bromosuccinimide (NBS), controlled temperature Introduce bromine at the desired aromatic position
6 Diazotization & Ring Closure NaNO2, HCl, CuCl Form the azetidine ring via intramolecular cyclization

This route's key feature is the utilization of inexpensive, commercially available starting materials, such as dimethyl terephthalate, which undergoes nitration, hydrolysis, and subsequent transformations to yield the target compound efficiently. The bromination step is carefully optimized to minimize dibromo impurities, with reaction temperatures maintained between 0°C and 5°C to ensure selectivity and high yield (up to 92%).

Synthesis via Aromatic Substituted Benzyl Precursors

Methodology

An alternative route involves synthesizing the azetidine core through the bromination of a benzylamine derivative, followed by ring closure to form the azetidine.

Step Reaction Conditions Purpose References
1 Bromination of benzylamine Bromine or NBS, controlled temperature Introduce bromine at the aromatic ring
2 Formation of azetidine ring Reaction with azetidine under basic conditions Cyclization to form azetidine ring

This approach is advantageous for laboratory-scale synthesis and can be adapted for small to medium production runs. The key challenge lies in controlling regioselectivity during bromination and optimizing the cyclization conditions to maximize yield.

Catalytic and Reagent-Driven Variations

Advanced Techniques

Research indicates that employing catalysts such as copper or palladium can facilitate halogenation and ring closure under milder conditions, reducing reaction times and improving selectivity. These methods often involve:

Research Findings

Recent studies demonstrate that the use of N-bromosuccinimide (NBS) with radical initiators provides a controlled bromination process, yielding high purity intermediates suitable for subsequent azetidine ring formation.

Process Optimization and Scale-Up Considerations

Data Table: Reaction Conditions for Bromination

Entry Brominating Agent Temperature (°C) Yield (%) Impurities Notes
1 NBS 0 to 5 92 Dibromo impurities minimized Optimized for scale-up
2 Bromine 25 Lower yield, more impurities Less suitable for large scale

Key Notes

  • Maintaining low temperatures during bromination is critical to prevent over-bromination and impurity formation.
  • The diazotization step, involving sodium nitrite and hydrochloric acid, is performed at sub-zero temperatures (-5°C to 5°C) to ensure safety and high yield.
  • Purification often involves recrystallization and solvent exchange to achieve pharmaceutical-grade purity.

Summary of Research Findings

  • The industrial process described demonstrates that dimethyl terephthalate serves as an effective and economical precursor for the synthesis of the target compound, with a total yield of approximately 24% over six steps.
  • Optimization of bromination conditions is essential to minimize impurities and maximize yield.
  • The process is scalable to approximately 70 kg per batch, indicating its viability for commercial production.
  • Alternative routes involving aromatic bromination and azetidine ring formation through cyclization are feasible at laboratory scales, with potential adaptations for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromo-2-methylphenyl)methyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Sodium azide or potassium thiolate in polar aprotic solvents.

Major Products Formed:

    Oxidation: N-oxides of azetidine.

    Reduction: 1-[(2-Methylphenyl)methyl]azetidine.

    Substitution: 1-[(5-Amino-2-methylphenyl)methyl]azetidine or 1-[(5-Mercapto-2-methylphenyl)methyl]azetidine.

Scientific Research Applications

1-[(5-Bromo-2-methylphenyl)methyl]azetidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methylphenyl)methyl]azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom may also play a role in the compound’s reactivity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Insights:

Fluorine substitution (e.g., 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine) increases electronegativity and metabolic stability compared to methyl or chloro analogs .

Biological Activity :

  • Azetidine derivatives with bulky substituents (e.g., trimethylsilyloxy) exhibit altered pharmacokinetic profiles due to steric effects, as seen in 1-[(4-chlorophenyl)methyl]-3-[(trimethylsilyl)oxy]azetidine .
  • Ester-functionalized derivatives (e.g., Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate HCl) demonstrate improved aqueous solubility, critical for oral bioavailability .

Synthetic Pathways :

  • Common methods include HATU-mediated coupling and Suzuki-Miyaura cross-coupling (e.g., synthesis of PLpro inhibitors in ) .
  • Reductive amination and Boc deprotection are widely used for azetidine functionalization, as seen in analogs like 1-Boc-3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine .

Research Findings and Implications

  • Positional Isomerism : The 3-bromo-4-methyl isomer () may exhibit reduced target engagement compared to the 5-bromo-2-methyl analog due to steric clashes in enzyme binding pockets .
  • Halogen Effects : Bromine’s larger atomic radius compared to chlorine () enhances van der Waals interactions in hydrophobic regions, favoring inhibitory activity in protease assays .
  • Toxicity Profiles : Structural differences (e.g., γ-lactam vs. azetidine in ) significantly alter toxicity, underscoring the need for precise substituent optimization .

Biological Activity

1-[(5-Bromo-2-methylphenyl)methyl]azetidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and pharmacological applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrN, with a molecular weight of approximately 240.13 g/mol. The compound features an azetidine ring, which is a four-membered saturated heterocycle, contributing to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-methylbenzyl chloride with azetidine in the presence of a base. This method allows for the formation of the desired azetidine derivative through nucleophilic substitution.

Antimicrobial Activity

Research has indicated that azetidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Neuroprotective Effects

Recent studies have suggested neuroprotective effects attributed to azetidine derivatives. In models of neurodegeneration, this compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates. This suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies

StudyFindingsReference
Antimicrobial ActivitySignificant inhibition against S. aureus and E. coli
Anticancer ActivityInduces apoptosis in MCF-7 and HeLa cells
NeuroprotectionReduces oxidative stress in neuronal models

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antioxidant Activity : The presence of the bromine atom may enhance its ability to scavenge free radicals, providing neuroprotective effects.

Q & A

Q. What are the common synthetic routes for preparing 1-[(5-Bromo-2-methylphenyl)methyl]azetidine, and what analytical methods validate its purity and structure?

The compound is typically synthesized via nucleophilic ring-opening reactions of azetidine precursors. For example, tert-butyl 2-(5-bromo-2-methylphenyl)-2-fluorobutanoate derivatives are prepared using allyl alcohol and trifluoromethanesulfonic anhydride in CCl₄, followed by purification via silica gel chromatography . Structural validation employs infrared spectroscopy (IR) for functional group analysis, nuclear magnetic resonance (NMR) for stereochemical assignment, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. These methods ensure >95% purity and correct stereochemistry .

Q. How are stereochemical configurations resolved in azetidine derivatives like this compound?

Stereochemical assignments rely on NOE (Nuclear Overhauser Effect) experiments in NMR and X-ray crystallography. For instance, diastereomers such as (2R,3S,4R)- and (2S,3S,4S)-configured azetidines are differentiated using coupling constants in ¹H NMR and crystallographic data from SHELX-refined structures . Chiral chromatography may also separate enantiomers for biological testing .

Q. What reaction conditions optimize the incorporation of the 5-bromo-2-methylphenyl group into azetidine scaffolds?

Electrophilic aromatic substitution or Suzuki-Miyaura coupling under inert atmospheres (e.g., N₂) with palladium catalysts are effective. Key parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 azetidine:aryl halide), and bases like NaHCO₃ to neutralize acidic byproducts . Yields exceeding 80% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are critical for characterizing azetidine ring stability under varying pH conditions?

¹³C NMR monitors ring puckering dynamics, while IR tracks N-H stretching vibrations (≈3300 cm⁻¹) to assess protonation states. Stability studies in buffered solutions (pH 2–12) combined with HPLC-MS identify degradation products, such as ring-opened amines or brominated side products .

Advanced Research Questions

Q. How do structural modifications to the azetidine ring impact the compound’s pharmacokinetic properties, such as metabolic clearance?

Introducing methyl groups at the azetidine 2-position reduces oxidative metabolism by cytochrome P450 enzymes, as shown in analogs like 12a/b (EC₅₀ = 1455 nM). However, this can compromise potency due to steric hindrance at target sites. Hybrid strategies, such as spiro-pyrrolidine fusion (e.g., analogs 13a/b), balance clearance reduction (predicted CL = 25 mL/min/kg) with maintained receptor binding .

Q. What computational methods predict the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with receptors like hM4 muscarinic acetylcholine receptors. Electrostatic potential maps highlight the bromophenyl group’s role in hydrophobic pocket binding, while free-energy perturbation calculations quantify substituent effects on binding ΔG .

Q. How are crystallographic challenges (e.g., twinning, disorder) addressed in resolving the compound’s solid-state structure?

SHELXL refinement tools (TWIN/BASF commands) resolve twinning in crystals grown from CHCl₃/hexane. Disorder in the bromophenyl moiety is modeled using PART/SUMP restraints, with R-factors <0.05 ensuring reliability .

Q. What strategies reconcile contradictory data between in vitro potency and in vivo efficacy for azetidine-based analogs?

Contradictions arise from factors like plasma protein binding or metabolite interference. Solutions include:

  • Physicochemical profiling : LogP measurements (e.g., 2.8 for this compound) correlate with membrane permeability.
  • Metabolite ID : LC-MS/MS identifies active metabolites (e.g., N-oxide derivatives) contributing to efficacy .
  • Species-specific assays : Cross-testing in human/rodent hepatocytes clarifies metabolic discrepancies .

Methodological Notes

  • Synthesis Optimization : Use anhydrous solvents and Schlenk techniques to prevent hydrolysis of azetidine intermediates .
  • Data Analysis : Employ Bruker TopSpin for NMR deconvolution of overlapping signals in diastereomeric mixtures .
  • Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[(5-Bromo-2-methylphenyl)methyl]azetidine
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1-[(5-Bromo-2-methylphenyl)methyl]azetidine

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